(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride
Description
Properties
CAS No. |
101838-56-6 |
|---|---|
Molecular Formula |
C26H23ClNOP |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H22NOP.ClH/c28-26(27-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H |
InChI Key |
JJVJXSNPGBLBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Direct Alkylation of Triphenylphosphine
The most direct route adapts methodologies from ethyltriphenylphosphonium chloride synthesis:
Procedure
- Reactants :
- Triphenylphosphine (1 eq)
- 2-Chloro-N-phenylacetamide (1.2 eq)
- Solvent: Acetonitrile (8 eq)
Reaction Conditions :
- Temperature: 140–160°C
- Pressure: 8–12 kg/cm²
- Duration: 32–40 hours
Workup :
- Cool to 50–60°C, depressurize, and recover unreacted chloroacetamide
- Centrifuge at 20°C to isolate crude product
- Recrystallize from acetonitrile (3×)
Mechanistic Insights
The reaction proceeds through an SN2 mechanism where triphenylphosphine's lone pair attacks the electrophilic carbon adjacent to the chloride leaving group. Steric hindrance from the anilino moiety necessitates elevated temperatures compared to simpler alkyl chlorides.
Yield Optimization :
Stepwise Acylation-Phosphonium Formation
Anilinoacetyl Chloride Preparation
- React N-phenylglycine with thionyl chloride (SOCl2) at reflux
- Distill under reduced pressure to isolate 2-anilinoacetyl chloride
Phosphonium Salt Synthesis
- Combine equimolar PPh3 and 2-anilinoacetyl chloride in dichloromethane
- Stir at 40°C for 24 hours under nitrogen
- Precipitate product by adding diethyl ether
Advantages :
- Avoids high-pressure equipment
- Enables in-situ chloride generation
Challenges :
- Requires strict moisture control
- Lower yields (78–82%) due to competing hydrolysis
Critical Process Parameters
Purification and Analysis
Recrystallization Protocols
- Primary : Hot acetonitrile filtration removes triphenylphosphine oxide byproducts
- Secondary : Ethyl acetate/hexane (1:3) eliminates residual anilino compounds
Crystallization Metrics :
- Recovery: 88–92%
- Purity Increase: 98.5% → 99.5+%
Industrial-Scale Considerations
Waste Stream Management
- Chloroacetamide Recovery : Distillation at 80°C/15 mmHg
- Solvent Recycling : Molecular sieves (3Å) reduce acetonitrile moisture to <50 ppm
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced phosphonium derivatives. Substitution reactions result in the formation of new phosphonium compounds with different substituents .
Scientific Research Applications
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related triphenylphosphonium salts, emphasizing substituent effects on physicochemical properties and reactivity.
Table 1: Key Properties of Triphenylphosphonium Salts
Structural and Electronic Effects
- Substituent Functionality: The 2-anilino-2-oxoethyl group in the target compound introduces both aromatic (aniline) and carbonyl (oxo) functionalities, which may enhance polarity and hydrogen-bonding capacity compared to simpler substituents like allyl or pyridylmethyl . This could influence solubility in polar solvents or reactivity in nucleophilic additions. The allyl group in allyl triphenylphosphonium chloride provides a conjugated alkene system, enabling efficient Wittig reactions to form alkenes .
Biological Activity
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride, a phosphonium salt, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate aniline derivative. The resulting compound is characterized by its unique phosphonium structure which may contribute to its biological activity.
Phosphonium salts like (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride are known to interact with biological membranes and cellular components. The positively charged phosphonium ion can influence membrane potential and permeability, potentially leading to various physiological effects.
Antimicrobial Activity
Recent studies have indicated that phosphonium compounds exhibit notable antimicrobial properties. For instance, (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride has demonstrated effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride in inhibiting the growth of HeLa cells. The compound was shown to induce apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In a clinical setting, a formulation containing this phosphonium salt was tested against multidrug-resistant bacterial strains. Results indicated significant inhibition, supporting its use as a potential therapeutic agent in treating resistant infections.
Q & A
Basic: What is the optimal synthetic route for (2-anilino-2-oxoethyl)(triphenyl)phosphanium chloride?
Methodological Answer:
The compound can be synthesized via a two-step reaction. First, react 2-anilino-2-oxoethanol with thionyl chloride (SOCl₂) in anhydrous diethyl ether at 0°C to form the corresponding acid chloride. Next, perform a nucleophilic substitution by mixing the acid chloride with triphenylphosphine (PPh₃) in toluene under inert atmosphere (N₂/Ar) and reflux for 24–48 hours. Purify the crude product via recrystallization from ethanol or column chromatography using ethyl acetate/petroleum ether gradients .
Key Considerations:
- Ensure moisture-free conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress using TLC (silica gel, UV detection).
Basic: How can purity and structural integrity be confirmed post-synthesis?
Methodological Answer:
Characterize the compound using:
- ¹H/³¹P NMR : Confirm the presence of the anilino proton (δ ~6.5–7.5 ppm) and phosphonium resonance (³¹P δ ~20–25 ppm).
- IR Spectroscopy : Verify C=O stretching (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Elemental Analysis : Match experimental C/H/N/P percentages to theoretical values.
- X-ray Crystallography (if crystalline): Resolve the spatial arrangement of the anilino and phosphonium groups .
Advanced: How does the anilino substituent affect Wittig reaction kinetics compared to alkyl/aryl phosphonium salts?
Methodological Answer:
The electron-withdrawing anilino group increases the electrophilicity of the adjacent carbonyl, accelerating ylide formation but potentially reducing stability. Compare reactivity by:
- Conducting kinetic studies (e.g., in situ NMR monitoring) with aldehydes/ketones.
- Analyzing activation energies via DFT calculations (e.g., Gaussian software).
- Benchmarking against triphenylbenzylphosphonium chloride (no electron-withdrawing groups) .
Data Contradiction Note:
Conflicting reports on ylide stability may arise from solvent polarity or counterion effects. Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates .
Advanced: What strategies resolve discrepancies in reported reaction yields for Wittig adducts?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent, and base (e.g., NaH vs. KOtBu).
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., HCl adducts, unreacted ylide) .
- Isolation of Intermediates : Trap the ylide with trimethylsilyl chloride (TMSCl) for spectroscopic characterization .
Basic: How should the compound be stored to prevent degradation?
Methodological Answer:
Store in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C. Desiccate with silica gel to mitigate hygroscopicity, as moisture accelerates hydrolysis to triphenylphosphine oxide and anilino byproducts .
Advanced: Can computational methods predict the compound’s reactivity in non-traditional solvents (e.g., ionic liquids)?
Methodological Answer:
Yes. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model solvation effects. Pair with COSMO-RS theory to predict solubility and ylide stability. Validate experimentally via conductivity measurements .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Avoid skin/eye contact; wash immediately with water if exposed.
- Neutralize waste with 10% NaHCO₃ before disposal .
Advanced: How to analyze HCl byproducts formed during ylide generation?
Methodological Answer:
- Titration : Quantify free HCl using 0.1M NaOH and phenolphthalein.
- Spectroscopic Trapping : React HCl with AgNO₃ to form AgCl precipitate (FTIR: ~500 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–400°C to detect bound HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
